molecular formula C16H24N2O3S B10969211 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide

Cat. No.: B10969211
M. Wt: 324.4 g/mol
InChI Key: CTPSQCXDQJDCOH-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Phenyl Group: The phenyl group is attached through electrophilic aromatic substitution reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, typically through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and scalability. This often involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-(4-Methylpiperidin-1-yl)sulfonylphenyl derivatives

Uniqueness

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

2-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide

InChI

InChI=1S/C16H24N2O3S/c1-12(2)16(19)17-14-4-6-15(7-5-14)22(20,21)18-10-8-13(3)9-11-18/h4-7,12-13H,8-11H2,1-3H3,(H,17,19)

InChI Key

CTPSQCXDQJDCOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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